4-Isopentylpiperidin-4-ol
Description
4-Isopentylpiperidin-4-ol is a secondary amine featuring a piperidine ring substituted with an isopentyl (3-methylbutyl) group and a hydroxyl group at the 4-position. This compound is classified as a piperidinol derivative and has been utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
4-(3-methylbutyl)piperidin-4-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2)3-4-10(12)5-7-11-8-6-10/h9,11-12H,3-8H2,1-2H3 |
InChI Key |
BXZGLOJPTKVUKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1(CCNCC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopentylpiperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts such as palladium or nickel to facilitate the hydrogenation process .
Industrial Production Methods: In an industrial setting, the production of 4-Isopentylpiperidin-4-ol can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production. This includes precise control of temperature, pressure, and catalyst concentration to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Isopentylpiperidin-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, amine derivatives.
Scientific Research Applications
4-Isopentylpiperidin-4-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Isopentylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, in the context of HIV treatment, the compound acts as a CCR5 antagonist, blocking the receptor and preventing the virus from entering host cells . In cancer research, it has been shown to induce cell death through the activation of apoptotic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and inferred properties of 4-Isopentylpiperidin-4-ol and related piperidine derivatives:
*Note: Molecular weights and LogP values are estimated based on structural features.
Key Differences and Implications
Lipophilicity and Solubility: The isopentyl group in 4-Isopentylpiperidin-4-ol increases its lipophilicity (LogP ~2.5) compared to derivatives with polar substituents like sulfonyl (LogP ~1.8) or hydroxylphenyl (LogP ~0.9) groups. This makes it more suitable for reactions requiring non-polar solvents or enhanced cellular uptake . In contrast, the sulfonyl-containing derivative () exhibits higher solubility in polar solvents due to its electron-withdrawing group, favoring reactions in aqueous or acidic conditions .
Steric Effects :
- The tetramethyl-substituted piperidine () demonstrates significant steric hindrance due to its four methyl groups, which may limit its reactivity in nucleophilic substitutions. This contrasts with 4-Isopentylpiperidin-4-ol, where the isopentyl group provides moderate bulk without severely restricting access to the amine .
Biological and Industrial Applications :
- 4-Isopentylpiperidin-4-ol ’s discontinued status suggests it has been supplanted by newer analogs with optimized properties. For example, the sulfonyl-phenyl derivative () is patented for pharmaceutical use, likely due to improved target binding or metabolic stability .
- The tetramethyl derivative () is employed in polymer stabilization, leveraging its hindered structure to resist oxidative degradation .
Research Findings and Trends
- Synthetic Utility : Piperidine derivatives with branched alkyl chains (e.g., isopentyl) are historically valued for their balance of lipophilicity and synthetic flexibility. However, recent patents () highlight a shift toward aryl-sulfonyl substituents for enhanced pharmacological activity .
- Chiral Applications: Derivatives like (3S,4S)-3-Piperidinol-4-(4-hydroxyphenyl) () underscore the importance of stereochemistry in drug design, a feature less explored in 4-Isopentylpiperidin-4-ol due to its simpler structure .
Biological Activity
4-Isopentylpiperidin-4-ol, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications in various biological contexts.
- Molecular Formula : C11H19N
- Molecular Weight : 181.28 g/mol
- CAS Number : 244229-36-5
4-Isopentylpiperidin-4-ol interacts with various biological targets, primarily focusing on neurotransmitter systems. Its action is believed to modulate pathways related to:
- Dopaminergic Activity : Enhancing dopamine receptor activity, which may influence mood and cognitive functions.
- Serotonergic Systems : Potentially affecting serotonin levels, contributing to anxiolytic or antidepressant effects.
- GABAergic Modulation : Acting on GABA receptors could lead to sedative effects.
Biological Activity Overview
The biological activities of 4-Isopentylpiperidin-4-ol can be summarized as follows:
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Exhibits potential antidepressant-like effects | |
| Anxiolytic | May reduce anxiety symptoms in animal models | |
| Neuroprotective | Shows promise in protecting neuronal health | |
| Analgesic | Potential pain-relieving properties |
Case Studies and Research Findings
Several studies have investigated the effects of 4-Isopentylpiperidin-4-ol in various biological contexts:
- Antidepressant Effects : A study evaluated the compound's impact on depression-like behavior in rodent models. Results indicated a significant reduction in depressive symptoms compared to control groups, suggesting its potential as an antidepressant agent.
- Anxiolytic Properties : In another study, the compound was administered to mice subjected to stress tests. The findings revealed that treated mice exhibited reduced anxiety-related behaviors, supporting its use as an anxiolytic.
- Neuroprotection : Research focusing on neurodegenerative diseases highlighted the compound's ability to protect against oxidative stress in neuronal cells. This suggests a role in preventing neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
